Platelet activating factor-acether

概要

準備方法

化学反応の分析

PAF-acether Formation in Platelets

PAF-acether formation can be triggered by the calcium ionophore or thrombin, even when the two pathways of platelet aggregation (AA- and ADP-dependent) are inoperative . Washed rabbit and human platelets challenged by ionophore A 23187 can produce PAF-acether. This synthesis is also triggered by thrombin and collagen but not by ADP, AA, or PAF-acether itself .

Breakdown of PAF-acether

Once produced, PAF is rapidly broken down by cell- and serum-associated PAF acetylhydrolases (PAF-AH), indicating that PAF is a highly potent mediator whose synthesis and degradation are tightly regulated .

Key Structural Features for Biological Activity

Several molecular species of platelet-activating factor that vary in the length of the O-alkyl side-chain have been identified .

-

An ether-linkage at position 1.

-

The presence and steric position of the short 2-acyl chain.

Small changes in the structure of PAF could render its signaling abilities inert . Studies found that platelet and blood pressure response were dependent on the sn-2 propionyl analog. If the sn-1 was removed then PAF lacked any sort of biological activity. Finally, the sn-3 position of PAF was experimented with by removing methyl groups sequentially. As more and more methyl groups were removed, biological activity diminished until it was eventually inactive .

PAF-acether and Phospholipase A2 (PLA2)

Involvement of a phospholipase A2 (PLA2) in PAF-acether formation was suspected because all platelet agonists that trigger PAF-acether formation are potent PLA2 activators . PLA2 inhibitors suppress PAF-acether formation from washed rabbit platelets challenged either by the calcium ionophore A 23187 or by thrombin . The result of PLA2 action on ether-linked choline-containing phospholipids, lyso PAF-acether, has no platelet aggregating properties, but after acetylation, it is transformed into a compound with biological activity and chromatographic behavior indistinguishable from that of native PAF-acether .

PAF-acether and Eosinophil Locomotion

PAF-acether elicits directional locomotion of eosinophils in a time- and dose-dependent fashion . PAF-acether appears to be a potent eosinophilotactic agent which may play a role in inflammatory reactions characterized by eosinophil infiltration .

Modulation by Zinc

Zinc interacts with PAF at the functional receptor site or a contiguous site, specifically inhibiting PAF-induced platelet activation . Zinc levels must be inversely proportional to PAF levels to carry out these inhibitory effects, and zinc must be present before PAF exposure . This suggests that PAF and receptor binding may be limited by zinc and phospholipid (PAF) interaction, supported by zinc’s ability to bind to phospholipids in a 2:1–1:1 complex, particularly to the negatively charged phosphate groups .

Effects on the Blood-Brain Barrier

PAF increases the permeability of the blood-brain barrier (BBB) . PAF produces a dose-dependent increase in cytosolic Ca2+ concentration .

科学的研究の応用

Platelet-activating factor C-18 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of phospholipids. In biology, it is used to investigate the role of phospholipids in cellular processes such as inflammation and immune response . In medicine, platelet-activating factor C-18 is studied for its potential therapeutic applications in conditions such as necrotizing enterocolitis, inflammation, asthma, and allergy . In industry, it is used in the development of lipid-based drug delivery systems .

作用機序

血小板活性化因子 C-18 の作用機序には、細胞表面の特定の受容体との相互作用が関与している。 この化合物は、Gタンパク質共役受容体である血小板活性化因子受容体に結合する . この結合は、細胞内シグナル伝達経路を活性化し、炎症性メディエーターの放出や免疫細胞の活性化など、さまざまな細胞応答を引き起こす . リモデリングとデノボの経路は、血小板活性化因子 C-18 の合成と調節に関与している .

類似化合物との比較

血小板活性化因子 C-18 は、血小板活性化因子 C-16 やリゾ-PAF C-18 などの他の血小板活性化因子と類似している。 血小板活性化因子 C-16 は、血小板凝集を誘発する効力は高いが、血小板活性化因子 C-18 に比べてマクロファージの活性化は低い . リゾ-PAF C-18 は、血小板活性化因子 C-18 の合成における中間体であり、同様の生物学的活性を持つ . 血小板活性化因子 C-18 のユニークな特徴は、効力と異なる細胞タイプの活性化のバランスであり、研究や治療用途のための貴重な化合物となっている .

生物活性

Platelet Activating Factor-Acether (PAF-acether), also known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent phospholipid mediator that plays a significant role in various biological processes, particularly in inflammation and immune responses. This article delves into the biological activities of PAF-acether, highlighting its effects on eosinophils, neutrophils, and platelets, along with relevant case studies and research findings.

Overview of PAF-Acether

PAF-acether is synthesized by various cell types, including platelets, macrophages, and endothelial cells. It is recognized for its ability to induce a wide range of physiological effects, including chemotaxis, aggregation of leukocytes, and modulation of vascular permeability.

1. Eosinophil Activation

PAF-acether has been shown to be a potent eosinophilotactic agent. Research indicates that it stimulates directional locomotion (chemotaxis) of human eosinophils in a dose-dependent manner. The effective concentration range for eliciting this response is between to M. In comparison, other chemotactic factors such as leukotriene B4 (LTB4) exhibit significantly less activity at similar concentrations .

Table 1: Eosinophil Response to PAF-Acether Compared to Other Chemotactic Agents

| Agent | Effective Concentration (M) | Eosinophil Response |

|---|---|---|

| PAF-acether | High | |

| LTB4 | Moderate | |

| Histamine | Variable | Low |

| ECF-A Tetrapeptides | Variable | Minimal |

2. Neutrophil Activation

Similar to eosinophils, neutrophils also respond to PAF-acether. The optimal concentration for neutrophil activation is around M, which shows comparable effectiveness to LTB4 at M. This indicates that PAF-acether plays a crucial role in neutrophil chemotaxis and aggregation during inflammatory responses .

3. Platelet Activation

The effects of PAF-acether on platelets are complex. While it induces platelet aggregation under certain conditions, the overall activation appears limited compared to other agonists such as thrombin. Studies demonstrate that PAF-acether facilitates the exposure of high- and low-affinity fibrinogen binding sites on platelets but results in minimal thromboxane A2 production and secretion of ADP .

Table 2: Platelet Activation Parameters Induced by PAF-Acether

| Parameter | Observed Effect |

|---|---|

| Thromboxane A2 Production | Minimal (<10% of thrombin levels) |

| Fibrinogen Binding Sites | High-affinity: Low-affinity: |

| Aggregation Rate | Dependent on fibrinogen concentration |

Study on Eosinophil Locomotion

A study conducted by Archer et al. focused on the effects of PAF-acether on human eosinophils obtained from patients with hypereosinophilia. The results indicated that eosinophils exhibited significant directional movement in response to PAF-acether, reinforcing its role as a key mediator in allergic and inflammatory conditions characterized by eosinophil infiltration .

Investigation into Platelet Responses

Research by McManus et al. explored the effects of PAF-acether on human platelets under various conditions. They found that while PAF-acether did induce some level of platelet activation, it was not as potent as thrombin or collagen in promoting aggregation and secretion . This suggests that while PAF-acether is involved in platelet function, its role may be more regulatory than directly activating.

特性

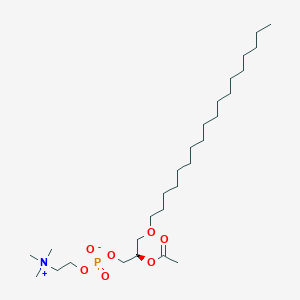

IUPAC Name |

[(2R)-2-acetyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCIEWBDUAPBJF-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995900 | |

| Record name | 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74389-69-8 | |

| Record name | 1-O-Octadecyl-platelet-activating factor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74389-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-0-octadecyl 2-0-acetyl sn-glycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C18-PAF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9ZA6E5Q2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。